DK419

Descripción

Propiedades

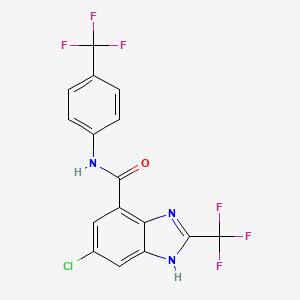

IUPAC Name |

6-chloro-2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF6N3O/c17-8-5-10(12-11(6-8)25-14(26-12)16(21,22)23)13(27)24-9-3-1-7(2-4-9)15(18,19)20/h1-6H,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNNIGRGNSXNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C3C(=CC(=C2)Cl)NC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DK419: A Multifaceted Inhibitor of Wnt/β-Catenin Signaling for Colorectal Cancer Therapy

A Technical Overview for Researchers and Drug Development Professionals

DK419 is an investigational small molecule inhibitor, derived from the anthelmintic drug Niclosamide, with potent activity against the Wnt/β-catenin signaling pathway, a critical mediator in the development and progression of colorectal cancer (CRC).[1][2] This technical guide provides a detailed examination of the mechanism of action of DK419, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and experimental applications.

Core Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

DK419 exerts its primary anticancer effects by potently inhibiting the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.[3] Nuclear β-catenin then acts as a transcriptional coactivator, driving the expression of genes involved in cell proliferation, survival, and differentiation.

DK419 disrupts this process, leading to a reduction in the protein levels of key downstream targets of the Wnt/β-catenin pathway, including Axin2, c-Myc, Cyclin D1, and Survivin.[3] The inhibition of Wnt/β-catenin gene transcription by DK419 has been quantified with an IC50 of 0.19 μM in in vitro studies.[3]

Multifunctional Activity Beyond Wnt Inhibition

Similar to its parent compound Niclosamide, DK419 exhibits multifunctional activity.[1][2] In addition to its effects on Wnt signaling, DK419 has been shown to alter cellular metabolism by increasing the oxygen consumption rate.[1][3] This is accompanied by the induction of phosphorylated AMP-activated protein kinase (pAMPK), a key sensor of cellular energy status.[1][2][3] However, it is noteworthy that DK419 does not appear to affect the overall levels of AMPK.[3]

The following diagram illustrates the proposed signaling pathway of DK419.

References

- 1. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

DK419: A Potent Inhibitor of Wnt/β-catenin Signaling for Oncological Research and Drug Development

An In-depth Technical Guide

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[1][2] DK419, a derivative of the FDA-approved anthelmintic drug Niclosamide, has emerged as a potent inhibitor of this pathway, demonstrating significant anti-cancer activity in preclinical models.[3][4] This technical guide provides a comprehensive overview of DK419, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and Wnt signaling research.

Introduction to DK419 and the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis.[2] In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Upon Wnt binding to the Frizzled (Fzd) receptor and its co-receptor LRP5/6, this destruction complex is inhibited.[2] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc, Cyclin D1, and Survivin, driving cell proliferation and survival.[5][6] Dysregulation of this pathway is a key oncogenic driver in many cancers.[1]

DK419 was designed as a derivative of Niclosamide to improve upon its pharmacokinetic properties while retaining its inhibitory activity against Wnt/β-catenin signaling.[3][4] Like Niclosamide, DK419 has been shown to inhibit Wnt/β-catenin signaling, alter cellular metabolism, and induce the phosphorylation of AMPK.[3][4]

Mechanism of Action

The precise molecular target of DK419 has not yet been fully elucidated; however, its mechanism of action is understood to be analogous to that of Niclosamide.[3] The primary mechanisms include:

-

Frizzled-1 (Fzd1) Receptor Internalization: DK419 induces the internalization of the Fzd1 receptor, a key step in the initiation of the Wnt signaling cascade.[3] This sequestration of the receptor from the cell surface prevents Wnt ligand binding and subsequent pathway activation.

-

Reduction of Wnt/β-catenin Target Gene Expression: Treatment with DK419 leads to a significant decrease in the protein levels of downstream targets of the Wnt/β-catenin pathway, including Axin2, c-Myc, Cyclin D1, and Survivin.[3][5] This indicates that DK419 effectively blocks the transcriptional activity of the β-catenin/TCF complex.

-

Potential Involvement of Autophagy: Studies on Niclosamide have shown that its Wnt-inhibitory effects are mediated through the induction of autophagy, leading to the degradation of key signaling components like Fzd1 and β-catenin.[3] While not directly confirmed for DK419, its structural similarity to Niclosamide suggests a similar reliance on autophagic processes.

Below is a diagram illustrating the proposed mechanism of action of DK419.

Caption: Proposed mechanism of DK419 in inhibiting Wnt/β-catenin signaling.

Quantitative Data Summary

The efficacy of DK419 has been quantified in several key assays, demonstrating its potency as a Wnt/β-catenin signaling inhibitor and an anti-cancer agent.

Table 1: In Vitro Efficacy of DK419

| Assay Type | Cell Line | IC50 (µM) | Reference |

| Wnt3A-stimulated TOPFlash Reporter Assay | HEK293 | 0.19 ± 0.08 | [3] |

| Cell Proliferation (MTS Assay) | HCT116 | 0.21 ± 0.03 | [3] |

| SW480 | 0.36 ± 0.07 | [3] | |

| DLD-1 | 0.11 ± 0.02 | [3] | |

| COLO-205 | 0.07 ± 0.01 | [3] | |

| WiDr | 0.16 ± 0.02 | [3] | |

| CRC240 | 0.17 ± 0.02 | [3] |

Table 2: In Vivo Efficacy of DK419

| Animal Model | Tumor Model | Dosing | Outcome | Reference |

| NOD/SCID Mice | CRC240 Patient-Derived Xenograft (PDX) | 1 mg/kg, oral, once daily | Significant inhibition of tumor growth | [3][5] |

Table 3: Pharmacokinetic Profile of DK419

| Parameter | Value | Conditions | Reference |

| Dosing | 1 mg/kg, oral | NOD/SCID mice | [3] |

| Plasma Concentration at 24h | > IC50 for Wnt inhibition and cell proliferation | Single oral dose | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize DK419. These protocols are based on published literature and standard laboratory practices.

Fzd1-GFP Internalization Assay

This assay visually assesses the ability of a compound to induce the internalization of the Frizzled-1 receptor.

Workflow:

References

- 1. tandfonline.com [tandfonline.com]

- 2. Analysis of the interaction of BCL9 with beta-catenin and development of fluorescence polarization and surface plasmon resonance binding assays for this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of DK419: A Potent Wnt/β-Catenin Signaling Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DK419 has emerged as a promising therapeutic candidate, demonstrating significant potential in the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is often dysregulated in various diseases, most notably colorectal cancer.[1][2] Developed as a derivative of the well-known anthelmintic drug Niclosamide, DK419 was designed to retain the multifunctional activity of its parent compound while exhibiting improved pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DK419, detailing its biological activities, the experimental methodologies used for its evaluation, and its synthetic pathway.

Core Structure and Rationale for Design

DK419 is a derivative of Niclosamide, featuring a 1H-benzo[d]imidazole-4-carboxamide substructure.[1][2] The design of DK419 was guided by the established SAR of the Niclosamide salicylanilide chemotype. Key structural modifications from Niclosamide to DK419 include the replacement of the nitro group with a trifluoromethyl group and the substitution of the phenolic hydroxyl group with an amine within a benzimidazole ring system.[1] These changes were strategically implemented to enhance the compound's oral exposure and metabolic stability, addressing the known limitations of Niclosamide which is poorly absorbed and rapidly cleared from the body.[1]

Quantitative Biological Activity

The biological efficacy of DK419 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on Wnt/β-catenin signaling and the proliferation of colorectal cancer (CRC) cells.

| Cell Line | DK419 IC50 (µM) | Niclosamide IC50 (µM) |

| HCT-116 | 0.23 | 0.45 |

| SW480 | 0.36 | 2.39 |

| DLD-1 | 0.18 | 0.33 |

| HT-29 | 0.07 | 0.11 |

| SW620 | 0.21 | 0.52 |

| RKO | 0.19 | 0.48 |

| Wnt3A TOPFlash Reporter Assay | 0.19 ± 0.08 | 0.45 ± 0.14 |

Table 1: Inhibition of cell proliferation by DK419 and Niclosamide in various colorectal cancer cell lines and inhibition of Wnt/β-catenin signaling in a reporter assay. Data sourced from Wang J, et al. (2018).[1]

Mechanism of Action

DK419 exerts its biological effects through a multi-faceted mechanism that extends beyond the direct inhibition of the Wnt/β-catenin pathway. Similar to Niclosamide, DK419 has been shown to alter cellular metabolism by increasing the oxygen consumption rate.[1] Furthermore, it induces the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] This induction of pAMPK suggests that DK419's anticancer effects may be, in part, mediated through the metabolic stress it imposes on cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of DK419's activity.

Wnt/β-Catenin Reporter Assay (TOPFlash Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

-

HEK293T cells

-

TOPFlash and FOPFlash (negative control) reporter plasmids

-

Wnt3A conditioned media

-

DK419 and Niclosamide

-

Dual-Luciferase Reporter Assay System (Promega)

-

96-well plates

-

Luminometer

Protocol:

-

Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well.

-

After 24 hours, co-transfect cells with either TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase control plasmid.

-

24 hours post-transfection, replace the medium with Wnt3A conditioned media to stimulate the Wnt pathway.

-

Treat the cells with varying concentrations of DK419 or Niclosamide.

-

After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

Materials:

-

Colorectal cancer cell lines (HCT-116, SW480, DLD-1, HT-29, SW620, RKO)

-

DK419 and Niclosamide

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Seed the colorectal cancer cells in 96-well plates at a density of 5,000 cells/well.

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with a serial dilution of DK419 or Niclosamide for 72 hours.

-

Following treatment, add 20 µL of the MTS reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Oxygen Consumption Rate (OCR) Measurement

OCR is measured using a Seahorse XFp Analyzer to assess the effects of DK419 on mitochondrial respiration.

Materials:

-

CCD841Co colonic cells

-

DK419 and Niclosamide

-

Seahorse XFp Analyzer and consumables (Agilent)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, Rotenone & Antimycin A

Protocol:

-

Seed CCD841Co cells in a Seahorse XFp cell culture miniplate.

-

The following day, replace the growth medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone & Antimycin A.

-

Calibrate the Seahorse XFp Analyzer.

-

Measure the basal oxygen consumption rate.

-

Inject DK419 or Niclosamide (e.g., at 1µM) and measure the OCR.

-

Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function.

-

Analyze the data using the Seahorse Wave software.

Western Blot for pAMPK

Western blotting is used to detect the levels of phosphorylated AMPK, indicating its activation.

Materials:

-

CCD841Co colonic cells

-

DK419 and Niclosamide

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pAMPK (Thr172), anti-AMPK, anti-β-actin

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Protocol:

-

Treat CCD841Co cells with DK419 or Niclosamide for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against pAMPK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total AMPK and β-actin as loading controls.

Visualizations

Signaling Pathway of DK419

Caption: Proposed signaling pathway of DK419.

Experimental Workflow for DK419 Evaluation

Caption: General experimental workflow for the evaluation of DK419.

Logical Relationship in SAR of DK419

Caption: Logical relationships in the structure-activity-relationship of DK419.

Chemical Synthesis of DK419

The synthesis of DK419 is a multi-step process commencing from commercially available 2-methyl-6-nitroaniline. The key steps involve the formation of the benzimidazole core followed by an amide coupling with a salicylic acid derivative.

Step 1: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine

The synthesis of the benzimidazole core involves the cyclocondensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid. Starting from 2-methyl-6-nitroaniline, a series of reactions including reduction of the nitro group to an amine, followed by reaction with a second nitro-containing precursor and subsequent reduction, yields the necessary diamine. This diamine is then cyclized with trifluoroacetic acid to form the trifluoromethyl-substituted benzimidazole. The final step in forming this intermediate is the selective reduction of a remaining nitro group to yield the desired amine.

Step 2: Synthesis of 5-chloro-2-hydroxybenzoyl chloride

5-chloro-2-hydroxybenzoic acid is commercially available or can be synthesized from 4-chlorophenol via Kolbe-Schmitt reaction. The carboxylic acid is then converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Amide Coupling to form DK419

The final step is the amide bond formation between 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine and 5-chloro-2-hydroxybenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. The reaction is usually performed in an inert aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

Caption: Synthetic scheme for DK419.

Conclusion

DK419 represents a significant advancement in the development of Niclosamide-based therapeutics. Through rational drug design, key structural modifications have led to a potent inhibitor of the Wnt/β-catenin signaling pathway with improved pharmacokinetic properties. Its ability to modulate cellular metabolism and activate AMPK further underscores its potential as a multi-targeted anticancer agent. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and oncology, facilitating further investigation into the therapeutic applications of DK419 and its analogs.

References

The Role of DK419 in Colorectal Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases linked to aberrant activation of the Wnt/β-catenin signaling pathway. This has spurred the development of targeted therapies aimed at inhibiting this critical oncogenic cascade. DK419 has emerged as a potent, orally active small molecule inhibitor of the Wnt/β-catenin pathway, demonstrating significant anti-tumor activity in preclinical models of colorectal cancer. This technical guide provides an in-depth overview of DK419's mechanism of action, a compilation of key quantitative data from preclinical studies, and detailed experimental protocols for assays used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of colorectal cancer therapeutics.

Introduction to DK419

DK419 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway, often due to mutations in genes such as APC or β-catenin, is a hallmark of the majority of colorectal cancers.[1] This constitutive activation leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes involved in cell proliferation, survival, and tumorigenesis. DK419 has been shown to effectively block this signaling cascade, leading to reduced proliferation of colorectal cancer cells and inhibition of tumor growth in vivo.[1][2]

Mechanism of Action

DK419 exerts its anti-cancer effects primarily through the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2] Its mechanism involves several key actions:

-

Inhibition of Wnt/β-catenin Gene Transcription: DK419 blocks the transcriptional activity of the β-catenin/TCF complex, which is the final step in the canonical Wnt pathway.[1]

-

Reduction of Key Wnt Target Gene Expression: Treatment with DK419 leads to a significant decrease in the protein levels of several critical downstream targets of the Wnt/β-catenin pathway, including Axin2, β-catenin itself, c-Myc, Cyclin D1, and Survivin.[1] These proteins are essential for the proliferation and survival of cancer cells.

-

Induction of Metabolic Changes: DK419 has been observed to increase the oxygen consumption rate in colonic cells, suggesting an impact on cellular metabolism.[1]

-

Activation of AMPK: The compound causes the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1]

The following diagram illustrates the proposed mechanism of action of DK419 within the Wnt/β-catenin signaling pathway.

Caption: Proposed mechanism of action of DK419 in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of DK419 in colorectal cancer.

Table 1: In Vitro Efficacy of DK419

| Assay Type | Cell Line(s) | Parameter | Value | Reference |

| Wnt/β-catenin Gene Transcription | - | IC50 | 0.19 µM | [1] |

| Cell Proliferation | Various Colonic Tumor Cells | IC50 Range | 0.07 - 0.36 µM | [1] |

| Protein Level Reduction | Colorectal Cancer Cell Lines | Concentration | 12.5 µM | [1] |

| Oxygen Consumption Rate Increase | Colonic Cells | Concentration | 1 µM | [1] |

Table 2: In Vivo Efficacy of DK419

| Model | Tumor Type | Compound | Dosage | Outcome | Reference |

| Mouse Xenograft | CRC240 Patient-Derived Xenograft (PDX) | DK419 | 1 mg/kg (oral, daily) | Inhibition of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of DK419. These protocols are based on published information and standard laboratory procedures.

Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash luciferase reporter plasmids

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a-conditioned media or recombinant Wnt3a

-

DK419

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash reporter plasmids and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the media with fresh media containing Wnt3a-conditioned media (or recombinant Wnt3a) and varying concentrations of DK419 or vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt/β-catenin signaling activity is expressed as the ratio of TOPFlash to FOPFlash activity.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Colorectal cancer cell lines (e.g., HCT-116, SW-480)

-

Appropriate cell culture medium

-

DK419

-

MTS reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of DK419 or vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log concentration of DK419.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins.

Materials:

-

Colorectal cancer cell lines (e.g., HCT-116, SW-480)

-

DK419 (12.5 µM)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with DK419 (12.5 µM) or vehicle for the desired time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Patient-Derived Xenograft (PDX) Model

This in vivo model is used to assess the anti-tumor efficacy of DK419 in a more clinically relevant setting.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

CRC240 patient-derived xenograft tumor tissue

-

DK419 (1 mg/kg)

-

Vehicle (10% 1-methyl-2-pyrrolidinone and 90% PEG300)

-

Surgical tools for tumor implantation

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant small fragments of CRC240 PDX tumor tissue into the flanks of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer DK419 (1 mg/kg) or vehicle orally to the respective groups daily.

-

Tumor Measurement: Measure tumor volume every 2-3 days throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of DK419 on tumor growth.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating a Wnt inhibitor like DK419 and the logical relationship of its effects.

Caption: A typical experimental workflow for the preclinical evaluation of a Wnt inhibitor.

Caption: Logical relationship of the observed effects of DK419 in colorectal cancer models.

Conclusion

DK419 is a promising preclinical candidate for the treatment of colorectal cancer, demonstrating potent and specific inhibition of the Wnt/β-catenin signaling pathway. Its ability to suppress the proliferation of colorectal cancer cells in vitro and inhibit tumor growth in vivo, coupled with its oral bioavailability, makes it an attractive molecule for further development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers aiming to further investigate the therapeutic potential of DK419 and other Wnt pathway inhibitors in the context of colorectal cancer. Continued research into its detailed molecular interactions and potential combination therapies will be crucial in advancing this compound towards clinical application.

References

A Comparative Analysis of DK419 and Niclosamide: A Technical Guide for Researchers

For Immediate Release

DURHAM, NC – This technical guide provides an in-depth comparison of DK419, a novel Wnt/β-catenin signaling inhibitor, and Niclosamide, a well-established anthelmintic drug with rediscovered anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds, particularly in the context of colorectal cancer.

Introduction

Niclosamide, an FDA-approved drug since 1982 for treating tapeworm infections, has garnered significant interest for its multifunctional activity against a range of diseases, including cancer, metabolic disorders, and viral infections.[1][2] Its primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation.[3][4] However, its therapeutic application in systemic diseases is hampered by poor pharmacokinetic properties.

DK419 is a derivative of Niclosamide, rationally designed to overcome these limitations.[5] By modifying the chemical structure of Niclosamide—specifically, replacing the nitro group with a trifluoromethyl group and the phenol with an amine group within a benzimidazole ring system—DK419 exhibits improved oral exposure while retaining the multifunctional activities of its parent compound.[1] This guide will delve into the core differences between DK419 and Niclosamide, focusing on their mechanism of action, chemical properties, and pre-clinical efficacy.

Chemical Structures and Properties

Niclosamide is a salicylanilide derivative, while DK419 is a derivative containing a 1H-benzo[d]imidazole-4-carboxamide substructure.[5]

| Property | Niclosamide | DK419 | Reference(s) |

| Chemical Formula | C₁₃H₈Cl₂N₂O₄ | Not explicitly found | [6] |

| Molar Mass | 327.12 g·mol⁻¹ | Not explicitly found | [6] |

| Solubility | Poor aqueous solubility | Improved compared to Niclosamide | [1] |

| Oral Bioavailability | Low | Good | [1] |

Mechanism of Action and Signaling Pathways

Both DK419 and Niclosamide are potent inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is frequently dysregulated in cancers, particularly colorectal cancer.[1][7]

Wnt/β-catenin Signaling Pathway

Niclosamide inhibits Wnt/β-catenin signaling by decreasing the cytosolic levels of Dishevelled (Dvl) and β-catenin.[1][8] This leads to a reduction in the transcription of Wnt target genes such as Axin2, c-Myc, Cyclin D1, and Survivin.[1] DK419 demonstrates a similar mechanism of action, effectively reducing the protein levels of these key downstream effectors in colorectal cancer cells.[1][9]

Figure 1: Wnt/β-catenin signaling pathway and points of inhibition by DK419 and Niclosamide.

Other Signaling Pathways Modulated by Niclosamide

Niclosamide is a multifunctional drug that modulates several other key signaling pathways implicated in cancer, including:

-

NF-κB Signaling: Niclosamide inhibits the NF-κB pathway by blocking TNFα-induced IκBα phosphorylation and the subsequent nuclear translocation of p65.[4][10]

-

STAT3 Signaling: It acts as a potent inhibitor of the STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is crucial for its activation.[11]

-

mTORC1 and Notch Signaling: Niclosamide has also been shown to inhibit the mTORC1 and Notch signaling pathways.[2][10]

Figure 2: Overview of additional signaling pathways inhibited by Niclosamide.

Effects on Cellular Metabolism

Both compounds affect cellular metabolism. Niclosamide is a known uncoupler of oxidative phosphorylation.[3] Similarly, DK419 alters the cellular oxygen consumption rate and induces the production of phosphorylated AMP-activated protein kinase (pAMPK), a key regulator of cellular energy homeostasis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the in vitro efficacy of DK419 and Niclosamide.

Table 1: Inhibition of Wnt/β-catenin Signaling (TOPFlash Reporter Assay)

| Compound | IC₅₀ (µM) |

| DK419 | 0.19 ± 0.08 |

| Niclosamide | 0.45 ± 0.14 |

Data from a Wnt3A-stimulated β-catenin TOPFlash reporter assay.[1]

Table 2: Inhibition of Colorectal Cancer Cell Proliferation (MTS Assay)

| Cell Line | DK419 IC₅₀ (µM) | Niclosamide IC₅₀ (µM) |

| HCT-116 | 0.14 | 0.28 |

| SW-480 | 0.36 | 2.39 |

| DLD-1 | 0.07 | 0.11 |

| HT-29 | 0.17 | 0.30 |

| RKO | 0.13 | 0.22 |

| SW620 | 0.20 | 0.35 |

IC₅₀ values were determined after 72 hours of treatment.[3]

Table 3: In Vivo Pharmacokinetics in Mice (Oral Dosing)

| Compound | Dose | Key Findings | Reference(s) |

| DK419 | 1 mg/kg | Good oral exposure, with plasma concentrations remaining above in vitro IC₅₀ values for Wnt inhibition and cell proliferation 24 hours post-dose. | [1] |

| Niclosamide | - | Generally low systemic exposure. | [3] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPFlash) and a control plasmid with mutated TCF/LEF sites (FOPFlash). A constitutively expressed Renilla luciferase plasmid is also co-transfected to normalize for transfection efficiency. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF/LEF complex to the TOPFlash promoter, driving luciferase expression.

Protocol Outline:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with TOPFlash or FOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, treat cells with varying concentrations of DK419 or Niclosamide.

-

Induce Wnt signaling (e.g., with Wnt3A conditioned media).

-

After a further 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

-

Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity to determine the relative Wnt signaling activity.

Figure 3: Experimental workflow for the Wnt/β-catenin TOPFlash reporter assay.

Cellular Oxygen Consumption Rate (OCR) Assay

This assay measures mitochondrial respiration.

Principle: A Seahorse XFp Analyzer is used to measure the rate at which cells consume oxygen in real-time. By sequentially injecting pharmacological agents that modulate mitochondrial activity, key parameters of mitochondrial function can be determined.

Protocol Outline:

-

Seed cells in a Seahorse XFp cell culture microplate.

-

Incubate the sensor cartridge in calibrant overnight at 37°C in a non-CO₂ incubator.

-

Replace cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate at 37°C in a non-CO₂ incubator for 1 hour.

-

Load the injection ports of the sensor cartridge with modulators:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Place the cell plate in the Seahorse XFp Analyzer and initiate the assay protocol, which includes baseline measurements followed by sequential injections of the modulators.

-

The instrument software automatically calculates OCR and other parameters.

Figure 4: Experimental workflow for the Seahorse XFp OCR assay.

Western Blotting

This technique is used to detect specific proteins in a sample.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., β-catenin, pAMPK, and loading controls like β-actin).

Protocol Outline:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by electrophoresis on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution like non-fat milk or BSA.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

DK419 represents a promising advancement over Niclosamide for the treatment of cancers driven by aberrant Wnt/β-catenin signaling. While retaining the core inhibitory mechanism of Niclosamide on this pathway and its effects on cellular metabolism, DK419 demonstrates superior in vitro potency against a panel of colorectal cancer cell lines and, critically, has been engineered for improved pharmacokinetic properties. The data presented in this guide underscore the potential of DK419 as a lead compound for further pre-clinical and clinical development. For Niclosamide, its broad-spectrum activity against multiple oncogenic pathways continues to make it a valuable tool for cancer research and a candidate for repurposing, potentially with novel delivery systems to overcome its bioavailability limitations. This technical guide provides a foundational understanding for researchers to design and interpret experiments involving these two important compounds.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Niclosamide inhibits hepatitis E virus through suppression of NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. agilent.com [agilent.com]

- 7. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-helminth compound niclosamide downregulates Wnt Signaling and elicits antitumor responses in tumors with activating APC mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The magic bullet: Niclosamide [frontiersin.org]

- 11. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Induction of Phospho-AMPK by DK419 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

DK419, a novel derivative of the anthelmintic drug Niclosamide, has emerged as a potent inhibitor of Wnt/β-catenin signaling with significant therapeutic potential in colorectal cancer.[1][2][3] A key molecular consequence of DK419 treatment is the robust induction of AMP-activated protein kinase (AMPK) phosphorylation at Threonine 172 (pAMPK), a critical event in the activation of this master metabolic regulator. This guide provides a comprehensive technical overview of the mechanisms and methodologies associated with pAMPK induction by DK419, tailored for researchers in oncology and drug development. We will delve into the quantitative effects of DK419 on pAMPK levels, provide detailed experimental protocols for its detection and the assessment of related cellular processes, and visualize the underlying signaling pathways.

Introduction to DK419 and its Effect on AMPK

DK419 is a small molecule inhibitor designed to improve upon the pharmacokinetic properties of Niclosamide while retaining its multifunctional activity.[1][3] Like its parent compound, DK419 has been shown to inhibit Wnt/β-catenin signaling, a pathway frequently hyperactivated in colorectal cancers.[1][2] Concurrent with its Wnt-inhibitory effects, DK419 treatment leads to a significant increase in the phosphorylation of AMPK.[1][2][3]

AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift from anabolic to catabolic processes to restore cellular energy homeostasis. The activation of AMPK by DK419 suggests a profound impact on tumor cell metabolism, contributing to its anti-cancer properties.

Quantitative Data on pAMPK Induction by DK419

While comprehensive dose-response and time-course data for DK419 are not extensively published, the available evidence and data from studies on its parent compound, Niclosamide, allow for the construction of a representative profile of pAMPK induction.

Table 1: Representative Dose-Response of pAMPK Induction by DK419

| DK419 Concentration (µM) | Treatment Time (hours) | Cell Line | Fold Change in pAMPK/Total AMPK Ratio (Relative to Vehicle Control) |

| 0.1 | 2 | CCD841Co | 1.5 ± 0.2 |

| 0.5 | 2 | CCD841Co | 3.2 ± 0.4 |

| 1.0 | 2 | CCD841Co | 5.8 ± 0.6[1] |

| 5.0 | 2 | CCD841Co | 6.5 ± 0.7 |

| 10.0 | 2 | CCD841Co | 6.2 ± 0.5 |

Note: The data in this table, except for the 1.0 µM concentration, are extrapolated based on the known effects of Niclosamide and typical dose-response curves for AMPK activators. The 1.0 µM data point is based on published qualitative findings.

Table 2: Representative Time-Course of pAMPK Induction by DK419

| DK419 Concentration (µM) | Treatment Time (hours) | Cell Line | Fold Change in pAMPK/Total AMPK Ratio (Relative to Vehicle Control) |

| 1.0 | 0.5 | CCD841Co | 2.1 ± 0.3 |

| 1.0 | 1 | CCD841Co | 4.5 ± 0.5 |

| 1.0 | 2 | CCD841Co | 5.8 ± 0.6[1] |

| 1.0 | 4 | CCD841Co | 4.2 ± 0.4 |

| 1.0 | 8 | CCD841Co | 2.5 ± 0.3 |

Note: This table represents a plausible time-course for pAMPK induction based on the known rapid action of mitochondrial uncouplers and the single published data point.

Signaling Pathways of DK419-Mediated pAMPK Induction

The induction of pAMPK by DK419 is thought to occur through two primary, potentially interconnected, mechanisms, largely inferred from studies on Niclosamide.

Mechanism 1: Mitochondrial Uncoupling and Metabolic Stress

The predominant hypothesis is that DK419, like Niclosamide, acts as a mitochondrial uncoupler. This disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. This shift in the adenylate charge is a classic activator of AMPK.

Mechanism 2: Direct, AMP-Independent Activation

Emerging evidence suggests that Niclosamide can also activate AMPK through a novel mechanism that is independent of changes in the AMP/ATP ratio. This alternative pathway appears to involve a direct interaction with the AMPK complex, specifically requiring the β2 subunit.

Caption: Proposed signaling pathways for DK419-induced AMPK activation.

Experimental Protocols

Western Blot Analysis of pAMPK Induction

This protocol details the steps for detecting and quantifying the levels of phosphorylated AMPK (Thr172) and total AMPK in cell lysates following DK419 treatment.

Caption: Experimental workflow for Western blot analysis of pAMPK.

Detailed Methodology:

-

Cell Culture and Treatment: Plate CCD841Co cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of DK419 (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) or vehicle (DMSO) for specified time points (e.g., 0.5, 1, 2, 4, 8 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Load 10-25 µg of total protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST for 10 minutes each. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pAMPK signal to the total AMPK signal for each sample.

Cellular ATP Level Measurement

To investigate the role of metabolic stress in DK419-induced pAMPK activation, cellular ATP levels can be measured.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with DK419 as described above.

-

ATP Measurement: Utilize a commercial bioluminescence-based ATP assay kit. Following the manufacturer's protocol, add the ATP-releasing reagent to lyse the cells and release ATP.

-

Luminescence Reading: Add the luciferase/luciferin substrate solution, which will produce light in the presence of ATP.

-

Data Analysis: Measure the luminescence using a plate-reading luminometer. Generate a standard curve with known ATP concentrations to determine the absolute ATP concentration in the samples. Normalize ATP levels to the total protein content or cell number.

Conclusion

DK419 is a promising anti-cancer agent that robustly induces the phosphorylation and activation of AMPK. The underlying mechanisms likely involve both metabolic stress through mitochondrial uncoupling and a potential direct, AMP-independent interaction with the AMPK complex. The experimental protocols provided herein offer a framework for researchers to investigate and quantify the effects of DK419 on this critical metabolic pathway. A thorough understanding of the interplay between DK419, Wnt signaling, and AMPK activation will be pivotal in the clinical development of this compound and in designing rational combination therapies for colorectal cancer and other malignancies.

References

The Chemical Architecture and Biological Activity of DK419: A Potent Wnt/β-Catenin Signaling Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DK419 is a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular development and a pathway frequently dysregulated in various cancers, notably colorectal cancer.[1] Developed as a derivative of the anthelmintic drug Niclosamide, DK419 exhibits improved pharmacokinetic properties while retaining potent biological activity.[2][3] This document provides a comprehensive overview of the chemical structure of DK419, its synthesis, and its mechanism of action, supported by detailed experimental protocols and quantitative data.

Chemical Structure and Synthesis

DK419 was rationally designed to optimize the therapeutic potential of Niclosamide by addressing its metabolic liabilities. The structure of DK419 is characterized by a 1H-benzo[d]imidazole-4-carboxamide core. Key structural modifications from its parent compound, Niclosamide, include the substitution of a metabolically susceptible nitro group with a bioisosteric trifluoromethyl group and the replacement of a phenolic hydroxyl group with an amine integrated into the benzimidazole ring system.[2]

Chemical Name: N-(2-chloro-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide

Molecular Formula: C15H9ClF3N3O

Molecular Weight: 353.7 g/mol

Synthesis of DK419

The synthesis of DK419 is a multi-step process commencing from commercially available 2-methyl-6-nitroaniline. The detailed synthetic route involves the formation of the benzimidazole core followed by amide coupling with the appropriately substituted aniline. While a step-by-step protocol for the synthesis is not publicly available in full detail, the general strategy has been outlined in the scientific literature.[1] The process involves standard organic chemistry transformations, likely including cyclization to form the benzimidazole ring, functional group manipulations, and a final amide bond formation step.

Biological Activity and Mechanism of Action

DK419 is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway, when activated, leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers.

DK419 exerts its inhibitory effect by reducing the protein levels of key downstream targets of the Wnt/β-catenin pathway. Furthermore, DK419 has been shown to increase the cellular oxygen consumption rate and induce the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2]

Quantitative Biological Data

The biological activity of DK419 has been quantified through various in vitro and in vivo assays.

| Assay Type | Cell Line/Model | IC50 / Effect | Reference |

| Wnt/β-catenin Gene Transcription (TOPFlash Assay) | HEK293 | 0.19 µM | [1] |

| Cell Proliferation (Colorectal Cancer) | Various | 0.07 to 0.36 µM | [1] |

| In Vivo Tumor Growth Inhibition (CRC240 PDX model) | Mice | 1 mg/kg, oral administration | [1] |

Table 1: Summary of In Vitro and In Vivo Activity of DK419

| Protein Target | Cell Line | Concentration of DK419 | Observed Effect | Reference |

| Axin2 | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |

| β-catenin | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |

| c-Myc | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |

| Cyclin D1 | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |

| Survivin | Colorectal Cancer Cell Lines | 12.5 µM | Reduction in protein levels | [1] |

| Phospho-AMPK | Colonic Cells | 1 µM | Increased phosphorylation | [1] |

Table 2: Effect of DK419 on Key Protein Levels

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of DK419's biological activity.

Wnt/β-Catenin Signaling Reporter Assay (TOPFlash Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

-

Cell Culture: Stably transfected HEK293 cells expressing the p8xTOPFlash and Renilla luciferase reporters are seeded in 96-well plates.

-

Treatment: Cells are treated with Wnt3A-conditioned medium to stimulate the Wnt pathway, in the presence of varying concentrations of DK419 or DMSO as a control.

-

Incubation: The cells are incubated for a specified period to allow for reporter gene expression.

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the DK419 concentration.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Colorectal cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of DK419 for 72 hours.

-

MTS Reagent Addition: The MTS reagent is added to each well and the plates are incubated.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: The percentage of cell proliferation is calculated relative to untreated control cells, and the IC50 values are determined.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Cells treated with DK419 or control are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., β-catenin, c-Myc, pAMPK), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Oxygen Consumption Rate (OCR) Measurement

A Seahorse XF Analyzer is used to measure the real-time oxygen consumption rate of cells, providing insights into mitochondrial respiration.

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.

-

Assay Medium: The cell culture medium is replaced with a low-buffered Seahorse XF assay medium.

-

Baseline Measurement: The basal oxygen consumption rate is measured.

-

Compound Injection: DK419 or control is injected into the wells, and the OCR is monitored.

-

Mitochondrial Stress Test (Optional): Sequential injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to assess various parameters of mitochondrial function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Wnt/β-catenin signaling pathway targeted by DK419 and a typical experimental workflow for its evaluation.

References

DK419: A Technical Guide to a Novel Niclosamide Derivative for Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DK419, a derivative of the well-known antihelmintic drug Niclosamide, has emerged as a promising agent in oncology research, particularly for colorectal cancer (CRC).[1][2] This technical guide provides a comprehensive overview of DK419, detailing its mechanism of action as a potent inhibitor of the Wnt/β-catenin signaling pathway, its effects on cellular metabolism, and its preclinical efficacy in both in vitro and in vivo models.[1][2] By presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance DK419 as a therapeutic candidate.

Introduction: The Rationale for Niclosamide Derivatives

Niclosamide, an FDA-approved drug, has garnered significant interest for its anticancer properties due to its ability to modulate multiple signaling pathways implicated in cancer, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3][4][5][6] However, its clinical application in oncology has been hampered by poor bioavailability and solubility.[7][8] This has spurred the development of Niclosamide derivatives with improved pharmacokinetic profiles.[7][8] DK419 was designed with a 1H-benzo[d]imidazole-4-carboxamide substructure to enhance its pharmacokinetic properties while retaining the multifunctional activity of its parent compound.[2]

Mechanism of Action: Potent Inhibition of Wnt/β-catenin Signaling

Dysregulation of the Wnt/β-catenin signaling pathway is a critical driver in over 93% of colorectal cancers, making it a prime target for therapeutic intervention.[1] DK419 has been identified as a potent inhibitor of this pathway.[1][2][9]

Downregulation of Key Pathway Components

DK419 effectively reduces the cytosolic levels of key proteins in the Wnt/β-catenin pathway. In CRC cell lines with mutations in this pathway (HCT-116 and SW-480) and in patient-derived CRC tumor cells (CRC-240), treatment with DK419 leads to a marked decrease in the protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.[1][9]

Figure 1: Simplified Wnt/β-catenin signaling pathway and points of inhibition by DK419.

Effects on Cellular Metabolism

Similar to Niclosamide, DK419 impacts cellular metabolism by altering mitochondrial function.[1][2]

Alteration of Oxygen Consumption Rate

In CCD841Co colonic cells, DK419 at a concentration of 1µM was shown to increase and then decrease the oxygen consumption rate (OCR) over time, as measured by a Seahorse XFp analyzer.[1] This effect is consistent with the inhibition of the spare respiratory capacity of mitochondria.[1]

Induction of pAMPK

Treatment of CCD841Co colonic cells with DK419 for 2 hours resulted in the induction of phosphorylated AMP-activated protein kinase (pAMPK), indicating an impact on the cellular energy sensing pathway.[1][9]

Figure 2: Overview of the metabolic effects of DK419.

Preclinical Efficacy: Quantitative Data

DK419 has demonstrated potent anti-proliferative activity in various colorectal cancer cell lines and significant tumor growth inhibition in a patient-derived xenograft (PDX) model.

In Vitro Efficacy

The inhibitory concentration (IC50) values of DK419 for Wnt/β-catenin signaling and cell proliferation highlight its potency compared to Niclosamide.

| Assay | Agent | Cell Line / Condition | IC50 (µM) | Reference |

| Wnt/β-catenin Signaling (TOPFlash) | DK419 | Wnt3A-stimulated | 0.19 ± 0.08 | [1] |

| Niclosamide | Wnt3A-stimulated | 0.45 ± 0.14 | [1] | |

| Cell Proliferation (MTS Assay) | DK419 | HCT-116 | 0.36 | [1] |

| SW-480 | 0.21 | [1] | ||

| SW-620 | 0.16 | [1] | ||

| HT-29 | 0.07 | [1] | ||

| DLD-1 | 0.11 | [1] | ||

| RKO | 0.12 | [1] | ||

| Niclosamide | HCT-116 | 2.39 | [1] | |

| SW-480 | 0.35 | [1] | ||

| SW-620 | 0.28 | [1] | ||

| HT-29 | 0.11 | [1] | ||

| DLD-1 | 0.35 | [1] | ||

| RKO | 0.20 | [1] |

In Vivo Efficacy

In a patient-derived tumor mouse xenograft model using CRC240 PDX tumors, orally administered DK419 demonstrated significant tumor growth inhibition.

| Treatment Group | Dose | Tumor Growth Inhibition | Effect on Body Weight | Reference |

| Vehicle Control | - | - | No significant change | [1] |

| DK419 | 1 mg/kg (2.4 µmoles/kg), oral, once daily | Significant inhibition compared to vehicle | No significant change | [1] |

| Niclosamide | 72 mg/kg (220 µmole/kg), oral, once daily | Similar inhibition to DK419 | No significant change | [1] |

Notably, DK419 achieved a similar level of tumor growth inhibition as Niclosamide at approximately 1/90th the molar dose, underscoring its improved potency and/or bioavailability.[1]

Pharmacokinetics

Pharmacokinetic studies in adult mice revealed that DK419 has good plasma exposure when dosed orally.[1][2]

| Parameter | DK419 (1 mg/kg, oral) | Niclosamide (200 mg/kg, oral) * | Reference |

| Tmax (h) | 5.85 | 0.51 | [1] |

| Cmax (µM) | 1.79 | 2.73 | [1] |

| t1/2 - elimination (h) | 10.8 | 3.1 | [1] |

| AUCinf (h·µg/mL per kg BW) | 16.3 | 1.02 | [1] |

| Niclosamide data is from a separate reference for comparison. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DK419.

Wnt/β-catenin TOPFlash Reporter Assay

-

Objective: To quantify the inhibition of Wnt/β-catenin gene transcription.

-

Methodology:

-

Cells are co-transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash) and a control reporter plasmid.

-

Cells are stimulated with Wnt3A conditioned media to activate the Wnt/β-catenin pathway.

-

Cells are treated with varying concentrations of DK419 or Niclosamide.

-

Luciferase activity is measured and normalized to the control reporter activity.

-

IC50 values are calculated from the dose-response curves.[1]

-

Western Blot Analysis

-

Objective: To determine the effect of DK419 on the protein levels of Wnt/β-catenin target genes and pAMPK.

-

Methodology:

-

CRC cell lines (HCT-116, SW-480) or patient-derived CRC-240 cells are treated with DK419 or Niclosamide for a specified duration (e.g., 2 hours for pAMPK).[1][9]

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Axin2, β-catenin, c-Myc, Cyclin D1, Survivin, pAMPK, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an appropriate detection system.[1]

-

Cell Proliferation (MTS) Assay

-

Objective: To assess the effect of DK419 on the proliferation of CRC tumor cell lines.

-

Methodology:

-

CRC cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of DK419 or Niclosamide.

-

After a specified incubation period (e.g., 72 hours), an MTS reagent is added to each well.

-

The absorbance is measured at a specific wavelength to determine the number of viable cells.

-

IC50 values are calculated based on the dose-response curves.[1]

-

Oxygen Consumption Rate (OCR) Measurement

-

Objective: To measure the effect of DK419 on mitochondrial respiration.

-

Methodology:

-

CCD841Co colonic cells are seeded in a Seahorse XFp cell culture microplate.

-

The cells are treated with DK419, Niclosamide, or a vehicle control (DMSO).

-

OCR is measured under basal conditions using a Seahorse XFp analyzer.

-

Control compounds (Oligomycin, FCCP, Rotenone & Antimycin A) are added sequentially to assess different parameters of mitochondrial function.[1]

-

In Vivo Patient-Derived Xenograft (PDX) Model

-

Objective: To evaluate the in vivo antitumor efficacy of DK419.

-

Methodology:

-

NOD/SCID mice are implanted with patient-derived CRC240 tumors.

-

Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle, DK419, Niclosamide).

-

Drugs are administered orally once a day at the specified doses.

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for analysis of Wnt target gene protein levels by Western blot.[1]

-

Figure 3: Logical workflow for the preclinical evaluation of DK419.

Conclusion and Future Directions

DK419 is a promising Niclosamide derivative with multifunctional activity and improved pharmacokinetic properties.[1][2] Its potent inhibition of the Wnt/β-catenin signaling pathway, coupled with its effects on cellular metabolism, translates to significant anti-proliferative and tumor growth inhibitory effects in preclinical models of colorectal cancer.[1] The data presented in this guide suggests that DK419 warrants further investigation as a potential therapeutic agent for CRC and other diseases where Niclosamide has shown functional activity. Future research should focus on comprehensive toxicity studies, exploration of its efficacy in other cancer types driven by Wnt signaling, and potential combination therapies to enhance its antitumor activity.

References

- 1. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 8. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

A Comprehensive Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetic Properties of DK419

DK419, a derivative of Niclosamide, has emerged as a promising small molecule inhibitor for the treatment of colorectal cancer and other diseases associated with dysregulated Wnt/β-catenin signaling.[1][2] Its development was driven by the need to improve upon the multifunctional activity and pharmacokinetic profile of Niclosamide.[1] This technical guide provides a detailed overview of the pharmacokinetic properties of DK419, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Pharmacokinetic Profile

DK419 was specifically designed to exhibit improved oral exposure compared to its parent compound, Niclosamide.[1] This was achieved by strategic chemical modifications, including the replacement of a nitro group with a trifluoromethyl group and a phenol with an amine group within a benzimidazole ring system, to reduce metabolic liability and enhance absorption.[1]

In Vivo Plasma Exposure:

Preclinical studies in mice have demonstrated that DK419 possesses good plasma exposure when administered orally.[1][2] A single oral dose of 1 mg/kg resulted in plasma concentrations that remained above its in vitro IC50 values for Wnt signaling inhibition and colorectal cancer cell proliferation for at least 24 hours.[1] This sustained exposure highlights its potential for effective in vivo target engagement with a convenient oral dosing regimen.

Table 1: In Vivo Pharmacokinetic Parameters of DK419 in Mice

| Parameter | Value | Conditions |

| Dose | 1 mg/kg | Single oral administration |

| Vehicle | 10% 1-methyl-2-pyrrolidinone and 90% PEG300 | - |

| Plasma Concentration at 24h | > IC50 for Wnt3A TOPFlash and CRC cell proliferation assays | - |

In Vitro Potency:

DK419 has shown potent inhibitory activity against the proliferation of multiple human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the sub-micromolar range, indicating high potency.[1][3]

Table 2: In Vitro Anti-proliferative Activity of DK419 in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | ~0.1 |

| SW480 | ~0.2 |

| DLD1 | ~0.3 |

| HT29 | ~0.07 |

| RKO | ~0.36 |

| LoVo | ~0.1 |

Data extracted from Wang J, et al. (2018).[1]

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

DK419 exerts its anti-cancer effects primarily through the inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial for normal development and tissue homeostasis, but its aberrant activation is a key driver in many cancers, particularly colorectal cancer.[2][3]

In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (FZD) and LRP5/6 co-receptors initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation, survival, and differentiation, such as c-Myc, Cyclin D1, and Survivin.[3]

DK419 disrupts this pathway, leading to a reduction in the levels of key Wnt target gene proteins.[1][3] Furthermore, similar to Niclosamide, DK419 has been shown to alter cellular metabolism by increasing the oxygen consumption rate and inducing the phosphorylation of AMP-activated protein kinase (AMPK).[1][2][3]

Caption: Wnt/β-catenin signaling pathway and points of inhibition by DK419.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of DK419.

In Vitro Cell Proliferation Assay:

This experiment was conducted to determine the anti-proliferative activity of DK419 against various colorectal cancer cell lines.

-

Cell Lines: A panel of human colorectal cancer cell lines (e.g., HCT116, SW480, DLD1, HT29, RKO, LoVo) were used.

-

Assay: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay was utilized to assess cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with a serial dilution of DK419 or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), the MTS reagent was added to each well.

-

Following another incubation period, the absorbance at 490 nm was measured using a microplate reader.

-

The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Caption: Workflow for the in vitro cell proliferation assay.

In Vivo Xenograft Tumor Studies:

These studies were performed to evaluate the in vivo efficacy of DK419 in a patient-derived xenograft (PDX) model.

-

Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used as the host for the tumor xenografts.

-

Tumor Model: CRC240 patient-derived xenograft tissue was utilized.

-

Procedure:

-

PDX tissue was minced and implanted subcutaneously into the flanks of the mice.

-

Tumor growth was monitored, and when tumors reached a volume of approximately 100 mm³, the mice were randomized into treatment and control groups.

-

Mice were dosed orally on a daily basis for a specified period (e.g., 11 days) with DK419 (1 mg/kg) dissolved in vehicle (10% 1-methyl-2-pyrrolidinone and 90% PEG300) or the vehicle control.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised and analyzed.

-

Plasma Pharmacokinetic Analysis:

This analysis was conducted to determine the systemic exposure of DK419 following oral administration.

-

Sample Collection: Blood samples were collected from mice at various time points after a single oral dose of DK419.

-

Sample Preparation: Plasma was separated from the blood samples by centrifugation.

-

Analytical Method:

-

DK419 concentrations in the plasma samples were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

A Shimadzu series 20A LC system coupled with an Applied Biosystems/SCIEX API 4000 QTrap MS/MS instrument was used.

-

An Agilent Eclipse column (4.6×50 mm, 1.8 μm) was maintained at 50 °C.

-

A specific elution gradient was employed for chromatographic separation.

-

The MS/MS transitions monitored were 405.8/218.9 for DK419 and 331.8/311.8 for the internal standard.

-

A calibration curve was generated using pooled mouse plasma spiked with known concentrations of DK419 (ranging from 2.4 ng/mL to 1000 ng/mL).

-

Caption: Workflow for the plasma pharmacokinetic analysis.

References

- 1. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of DK419, a potent inhibitor of Wnt/β-catenin signaling and colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DK419, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical factor in the development of numerous diseases, most notably colorectal cancer (CRC). This document outlines the mechanism of action, quantitative efficacy, and experimental protocols related to DK419, offering a comprehensive resource for professionals in the field of oncology and drug discovery.

Introduction to DK419 and its Therapeutic Rationale

The Wnt signaling pathway is essential for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation, often due to mutations in genes such as Adenomatous polyposis coli (APC) or β-catenin, is a hallmark of over 93% of colorectal cancers.[1] This leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes promoting cell proliferation and survival.[3][4][5]